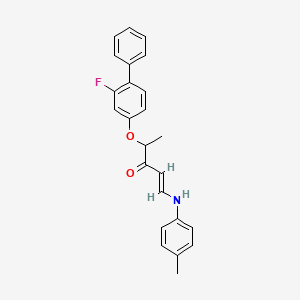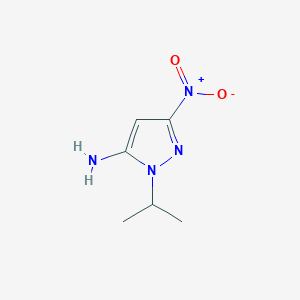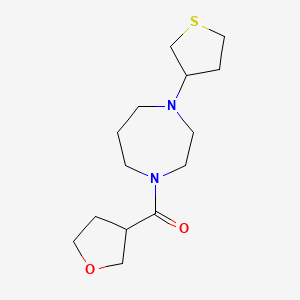
2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide (BFCMPA) is an organic compound that is an important intermediate for the synthesis of a variety of biologically active compounds. BFCMPA is a synthetic compound with a variety of applications in the pharmaceutical, agricultural, and industrial sectors. BFCMPA is a versatile compound that can be used in the synthesis of various drugs, pesticides, and other compounds.
Aplicaciones Científicas De Investigación
Environmental Science and Degradation Studies
In environmental science, the degradation behaviors of compounds containing halide ions, similar to those found in 2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide, have been studied to understand their fate in water treatment processes. For instance, the effects of halide ions on the degradation of acetaminophen under UV/H2O2 treatment were explored by Li et al. (2015), highlighting the complex interactions between halides and organic pollutants in water treatment systems Li, Y., Song, W., Fu, W., Tsang, D. C. W., & Yang, X. (2015). Chemical Engineering Journal, 271, 214-222.
Synthesis and Characterization of Novel Compounds
The synthesis of new chemical entities using halogen-containing compounds, akin to 2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide, is crucial in the development of new drugs and materials. Fuloria et al. (2014) reported the synthesis and antimicrobial profile of newer Schiff bases and Thiazolidinone derivatives, demonstrating the potential of halogenated compounds in generating new antimicrobial agents Fuloria, N., Fuloria, S., & Gupta, R. (2014). World Academy of Science, Engineering and Technology, International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 8, 1329-1332.
Anticancer, Anti-Inflammatory, and Analgesic Activities
The structural framework of compounds like 2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide has been utilized to develop potential therapeutic agents. Rani et al. (2014) utilized a similar structure to synthesize derivatives with promising anticancer, anti-inflammatory, and analgesic activities, indicating the importance of these compounds in medicinal chemistry research Rani, P., Pal, D., Hegde, R., & Hashim, S. R. (2014). BioMed Research International, 2014.
Chemoselective Acetylation and Synthetic Applications
The chemoselective acetylation of phenol derivatives, similar to the process involving 2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide, has been explored for the synthesis of intermediates in drug discovery. Magadum et al. (2018) demonstrated the use of immobilized lipase for the acetylation of 2-aminophenol, underscoring the versatility of halogenated compounds in synthetic organic chemistry Magadum, D. B., & Yadav, G. (2018). ACS Omega.
Propiedades
IUPAC Name |
2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO3/c1-10-2-4-13(7-14(10)18)19-16(21)9-22-15-5-3-12(17)6-11(15)8-20/h2-8H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJSLXHHJDVKKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2927312.png)

![1-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-3-(4-fluorophenoxy)propan-2-ol](/img/structure/B2927314.png)
![7-(4-(2-cyclopentylacetyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2927315.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2927318.png)
![1-[Bromo(difluoro)methyl]-4-fluorobenzene](/img/structure/B2927319.png)

![3,4-dimethoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2927323.png)
![5-[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2927327.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2927328.png)
![benzyl 2-(1-methyl-2,4-dioxo-7-phenyl-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate](/img/no-structure.png)

![1-(2-methoxyphenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2927334.png)